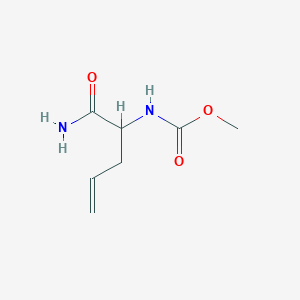
Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is a chemical compound that has garnered significant interest in scientific research. This compound is a carbamate derivative of the amino acid cysteine and has been shown to exhibit a range of biochemical and physiological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate typically involves the reaction of cysteine derivatives with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the selective labeling of cysteine residues in proteins, aiding in the study of protein structure and function.
Biology: The compound’s ability to inhibit acetylcholinesterase makes it valuable in studying neurotransmission and potential treatments for neurological disorders.
Medicine: Its biochemical effects are being explored for potential therapeutic applications, particularly in the treatment of diseases involving cysteine residues.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate is based on its ability to selectively react with the thiol group of cysteine residues in proteins. This reaction forms a stable adduct between the compound and the cysteine residue, which can be detected and quantified using various methods. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
類似化合物との比較
Similar Compounds
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate: This compound shares a similar carbamate structure but differs in its functional groups and reactivity.
Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate: Another closely related compound with slight variations in its chemical structure and properties.
Uniqueness
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is unique due to its high specificity for cysteine residues in proteins, making it an invaluable tool for studying protein structure and function. Its ability to inhibit acetylcholinesterase also sets it apart from other similar compounds, providing unique opportunities for research in neuroscience and medicine.
特性
CAS番号 |
145275-70-3 |
|---|---|
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC名 |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-3-4-5(6(8)10)9-7(11)12-2/h3,5H,1,4H2,2H3,(H2,8,10)(H,9,11) |
InChIキー |
SGPHGRLPUGCVOR-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(CC=C)C(=O)N |
正規SMILES |
COC(=O)NC(CC=C)C(=O)N |
同義語 |
Carbamic acid, [1-(aminocarbonyl)-3-butenyl]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















